![molecular formula C21H25N3O2 B2411065 N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide CAS No. 931724-70-8](/img/structure/B2411065.png)
N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound's synthesis involves multistep chemical reactions, highlighting the versatility of benzimidazole derivatives. For instance, Li Ying-jun (2012) described the synthesis of a novel oxadiazole derivative containing a benzimidazole moiety, showcasing the structural diversity achievable with benzimidazole frameworks (Li Ying-jun, 2012). Similarly, the green synthesis of N-substituted benzimidazoles presented by S. Chaudhari et al. (2020) demonstrates an environmentally friendly approach to generating these compounds, with significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari et al., 2020).
Antimicrobial Activity
The research highlights the potent antimicrobial properties of benzimidazole derivatives. Kumaraswamy Gullapelli et al. (2014) synthesized benzimidazole-based pyrimidine derivatives, showing significant antibacterial activity, emphasizing the therapeutic potential of these compounds (Kumaraswamy Gullapelli et al., 2014).
Antitumor and Cytotoxic Activities
Benzimidazole derivatives have also been investigated for their antitumor and cytotoxic potentials. A study on novel azetidine-2-one derivatives of 1H-benzimidazole by M. Noolvi et al. (2014) reported good antibacterial and cytotoxic activities, suggesting their utility in cancer treatment (M. Noolvi et al., 2014).
Other Applications
Further studies have explored additional applications, such as the antioxidant properties of benzimidazole derivatives for oil base stock stabilization, reported by J. Basta et al. (2017). This research indicates the compound's utility beyond biomedical applications, demonstrating its potential in industrial applications (J. Basta et al., 2017).
Eigenschaften
IUPAC Name |
N-methyl-N-[[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-9-11-18(12-10-16)26-14-6-13-24-20-8-5-4-7-19(20)22-21(24)15-23(3)17(2)25/h4-5,7-12H,6,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLKNBDHGCGXCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)
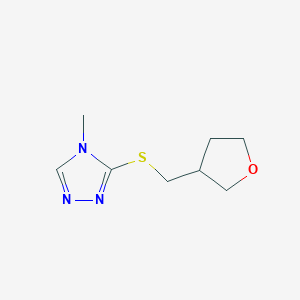
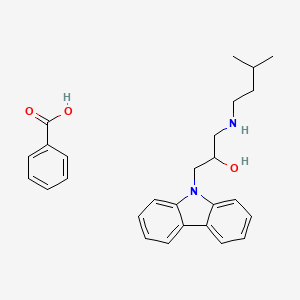
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)
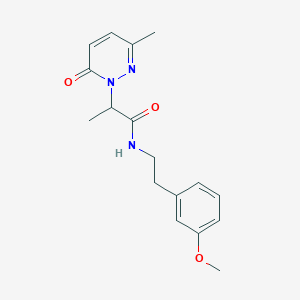
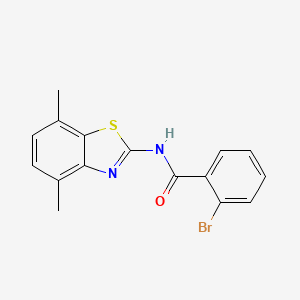

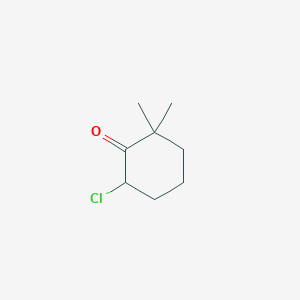
![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)
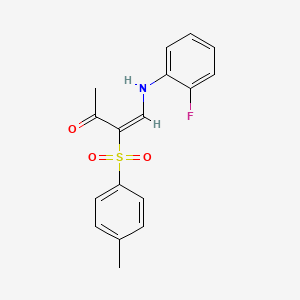
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)